molecular formula C29H32N2O8S B11223417 methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

methyl 4-((2-(4-(N,N-dimethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11223417
M. Wt: 568.6 g/mol
InChI Key: ANBZVYKWRSONKI-UHFFFAOYSA-N
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Description

METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a dimethylsulfamoyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(DIMETHYLSULFAMOYL)METHYL]BENZOATE
  • 4-HYDROXY-2-QUINOLONES
  • SULFONIMIDATES

Uniqueness

METHYL 4-({2-[4-(DIMETHYLSULFAMOYL)BENZOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its complex structure, which combines multiple functional groups and moieties.

Properties

Molecular Formula

C29H32N2O8S

Molecular Weight

568.6 g/mol

IUPAC Name

methyl 4-[[2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H32N2O8S/c1-30(2)40(34,35)23-12-8-19(9-13-23)28(32)31-15-14-21-16-26(36-3)27(37-4)17-24(21)25(31)18-39-22-10-6-20(7-11-22)29(33)38-5/h6-13,16-17,25H,14-15,18H2,1-5H3

InChI Key

ANBZVYKWRSONKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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